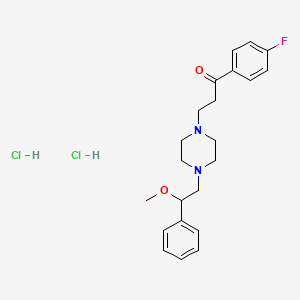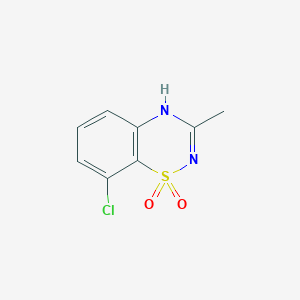
8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is a chemical compound belonging to the benzothiadiazine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as diuretics and antihypertensive agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiadiazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride under basic conditions can yield benzothiadiazine derivatives. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired substitution pattern on the benzothiadiazine ring.
Industrial Production Methods
Industrial production of benzothiadiazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography and quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiadiazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation, alkylation, or acylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using reagents like halogens (chlorine, bromine) or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazine ring.
Applications De Recherche Scientifique
Benzothiadiazine derivatives have a wide range of applications in scientific research, including:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As probes to study biological processes.
Medicine: As potential therapeutic agents for treating conditions like hypertension and edema.
Industry: As additives in materials science and other industrial applications.
Mécanisme D'action
The mechanism of action of benzothiadiazine derivatives often involves interaction with specific molecular targets, such as ion channels or enzymes. For example, some benzothiadiazine derivatives act as diuretics by inhibiting the sodium-chloride symporter in the kidneys, leading to increased excretion of sodium and water.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorothiazide: A well-known diuretic with a similar structure.
Hydrochlorothiazide: Another diuretic with a similar mechanism of action.
Bendroflumethiazide: A thiazide diuretic with a similar pharmacological profile.
Uniqueness
8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione may have unique properties or applications that distinguish it from other benzothiadiazine derivatives. These could include differences in potency, selectivity, or pharmacokinetic properties.
Propriétés
Numéro CAS |
22680-31-5 |
|---|---|
Formule moléculaire |
C8H7ClN2O2S |
Poids moléculaire |
230.67 g/mol |
Nom IUPAC |
8-chloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-4-2-3-6(9)8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11) |
Clé InChI |
UJZLRVUDKVPXTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NS(=O)(=O)C2=C(N1)C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


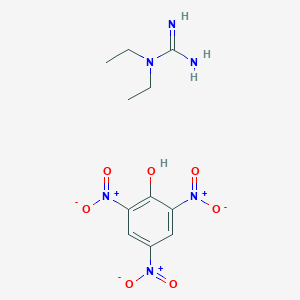
![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)
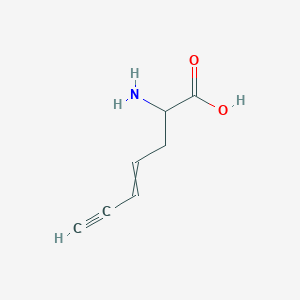
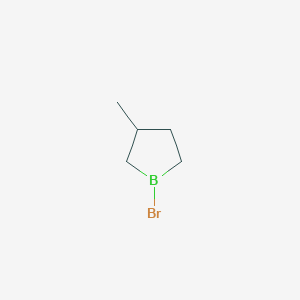

![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
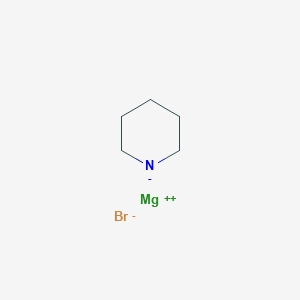
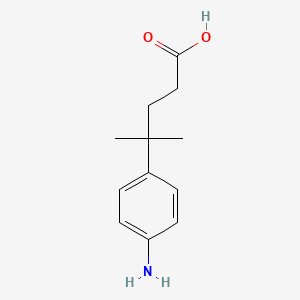
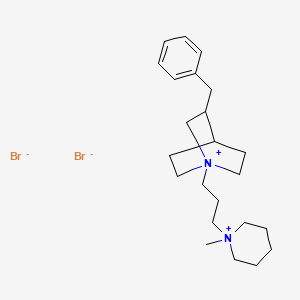
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
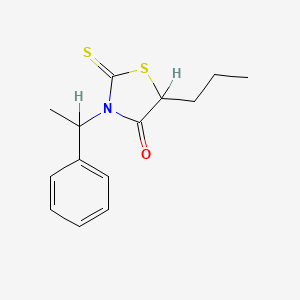
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
